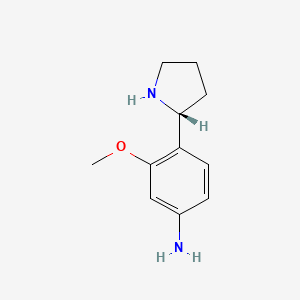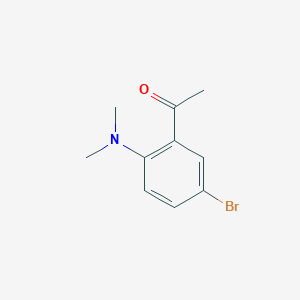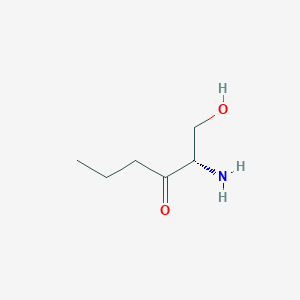![molecular formula C6H9F2N B12992559 5,5-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B12992559.png)
5,5-Difluoro-2-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-2-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes under transition-metal-free conditions. This method utilizes radical oxidation to form the desired bicyclic structure . Another method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Difluoro-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: It can participate in substitution reactions, where the fluorine atoms or the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
5,5-Difluoro-2-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Difluoro-2-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the arrangement of the carbon atoms.
7,7-Difluoro-3-azabicyclo[4.1.0]heptane: Another closely related compound with a different substitution pattern.
Uniqueness
5,5-Difluoro-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H9F2N |
|---|---|
Poids moléculaire |
133.14 g/mol |
Nom IUPAC |
5,5-difluoro-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-2-9-5-3-4(5)6/h4-5,9H,1-3H2 |
Clé InChI |
HBPHGYMSEWBYJS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2CC2C1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


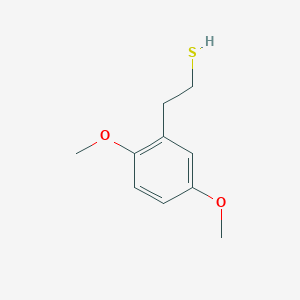
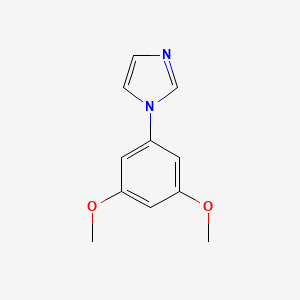

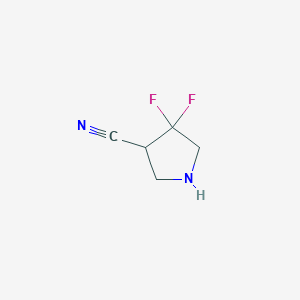
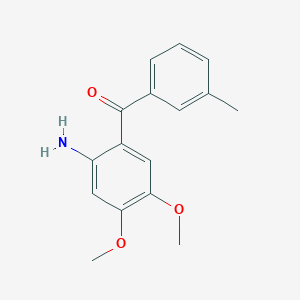
![methyl 2-(rel-(1R,5S,6r)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12992519.png)
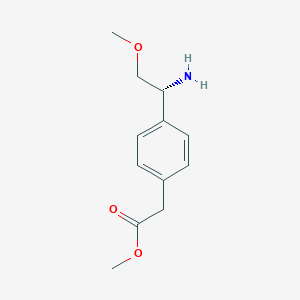

![3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12992528.png)
![(4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol](/img/structure/B12992543.png)
